

Technical Guide: Applications of Benzyloxy-Substituted Formanilides in Medicinal Chemistry

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Compound of Interest

Compound Name: *N*-(4-(Benzyloxy)phenyl)formamide
CAS No.: 479075-72-4
Cat. No.: B3179793

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Executive Summary

Benzyloxy-substituted formanilides represent a specialized but high-value scaffold in medicinal chemistry. Structurally, they combine a lipophilic benzyloxy tail (facilitating membrane permeability and hydrophobic pocket occupancy) with a polar

-formyl head group (acting as a hydrogen bond donor/acceptor and a reactive "C1" synthon).

While often utilized as late-stage intermediates for privileged heterocycles like benzimidazoles, they possess intrinsic biological activity as bioisosteres of amides and phenols. This guide details their synthesis, pharmacophoric utility, and application in designing antimycobacterial and anticancer agents.

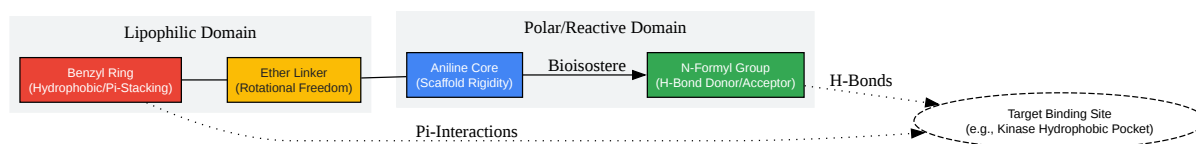
Structural Logic & Pharmacophore Analysis

The efficacy of benzyloxy-substituted formanilides stems from their ability to bridge two distinct chemical spaces: lipophilicity and polar reactivity.

The Pharmacophore[1]

- The Benzyloxy Group ():
 - Function: Provides significant steric bulk and lipophilicity (enhancement).
 - Interaction: Engages in - stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites (e.g., MAO-B, Kinases).
 - Permeability: Critical for crossing the waxy cell walls of Mycobacterium tuberculosis.
- The Formanilide Moiety ():
 - Function: Acts as a bioisostere for the amide bond () or the phenolic hydroxyl group (via the acidic NH).
 - Reactivity: A "masked" electrophile. Under acidic or Lewis acid conditions, the carbonyl carbon becomes the closure point for heterocycles.

Visualization: Pharmacophore Map



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Figure 1: Pharmacophore dissection of benzyloxy-substituted formamides, highlighting the dual-domain interaction mode.

Synthetic Strategies

Efficient access to this scaffold is a prerequisite for library generation. We prioritize "green" methodologies that avoid toxic reagents like CO gas or acetic anhydride.

Protocol: Green Synthesis via Oxalic Acid

This method utilizes oxalic acid as a solid CO surrogate, ideal for maintaining the integrity of the sensitive benzyloxy ether linkage.

Reagents:

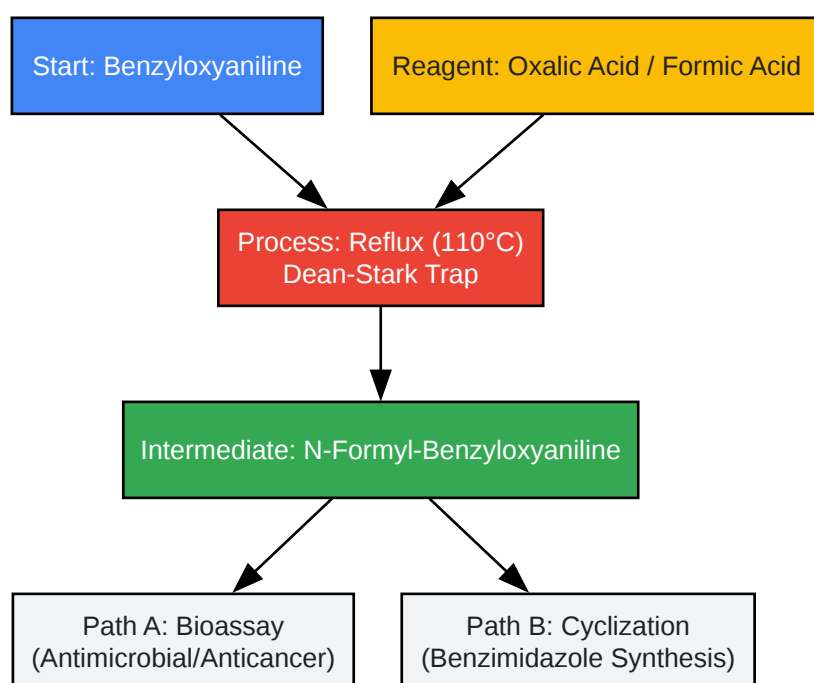
- Substituted Benzyloxyaniline (1.0 equiv)
- Oxalic Acid Dihydrate (1.2 equiv)
- Solvent: Toluene or PEG-400 (Green alternative)
- Catalyst: None (Self-catalyzed) or mild Lewis acid ()

Step-by-Step Protocol:

- Preparation: Dissolve 3-benzyloxyaniline () in Toluene () in a round-bottom flask equipped with a Dean-Stark trap.
- Addition: Add Oxalic acid dihydrate () in a single portion.
- Reflux: Heat the mixture to reflux ()

-). The oxalic acid decomposes to release (byproduct) and formic acid in situ, or acts directly as a formyl donor.
- Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The amine spot () will disappear, replaced by the formanilide ().
 - Workup: Cool to RT. Wash with saturated to remove unreacted acid. Dry organic layer over and concentrate.
 - Purification: Recrystallize from Ethanol/Water (8:2) to yield white/off-white needles.

Synthesis Workflow Diagram



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Figure 2: Synthetic workflow from aniline precursor to formanilide scaffold and divergent application pathways.

Medicinal Chemistry Applications

As Antimycobacterial Agents (Tuberculosis)

Formanilides mimic the transition state of peptide bond hydrolysis. In *Mycobacterium tuberculosis* (Mtb), the enzyme Peptide Deformylase (PDF) is a critical target.^[1]

- Mechanism: PDF removes the formyl group from nascent proteins.^[1] Formanilides bind to the active site metal ion (usually

or

) , acting as competitive inhibitors.
- Role of Benzyloxy: The lipophilic benzyloxy chain aids in penetrating the mycolic acid-rich cell wall of Mtb, a major barrier for hydrophilic drugs.
- Data Insight: Analogs with 3-benzyloxy substitution often show MIC values

against Mtb H37Rv strains due to this enhanced permeability.

As Precursors to Benzimidazoles (Anticancer/Anthelmintic)

The most robust application is using the formanilide as a "masked" benzimidazole.

- Reaction: The

-formyl group provides the "C2" carbon for the imidazole ring.
- Protocol: Reacting the 2-amino-benzyloxy-formanilide with acid (e.g.,

or

) effects cyclization.
- Target: The resulting 2-unsubstituted benzimidazoles or 2-H benzimidazoles are privileged scaffolds for inhibiting kinases (e.g., EGFR, VEGFR) where the benzyloxy group occupies the ATP-binding hydrophobic pocket.

Bioisosteres in Kinase Inhibitors

In kinase inhibitor design (e.g., targeting EGFR or ALK), the formanilide moiety can replace a phenol or amide group.

- Phenol Mimic: The NH of the formanilide is acidic (NH), similar to a phenol, allowing it to donate a hydrogen bond to the "hinge region" of the kinase.
- Advantage: Unlike phenols, formanilides are not susceptible to rapid glucuronidation (Phase II metabolism), improving the drug's metabolic stability and half-life.

Comparative Data: Activity Profile

Compound Class	Substitution (R)	Target / Application	Activity / Yield	Reference
Formanilide	3-Benzyloxy	M. tuberculosis (PDF)	MIC:	[1, 3]
Formanilide	4-Benzyloxy	Synthesis of Benzimidazole	Yield: 92% (Cyclization)	[2, 5]
Chalcone	4-Benzyloxy	MAO-B Inhibition		[4]
Benzamide	3-Benzyloxy	ALDH1A3 Inhibition		[6]

Note: The chalcone and benzamide data illustrate the potency of the benzyloxy pharmacophore, which is preserved when integrated into the formanilide scaffold.

References

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- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Source: PMC / NIH URL:[[Link](#)]
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